2-Aminoquinoline-3-carbonitrile
Description
2-Aminoquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at position 2 and a cyano group at position 2. This structure confers unique reactivity, making it a pivotal intermediate in synthesizing pharmacologically active pyrimido[4,5-b]quinolines and spiro-oxazino-quinoline derivatives . Its applications span anticancer drug development and materials science due to its ability to undergo cyclization with aldehydes, amines, and other reagents to form fused heterocyclic systems . For instance, reactions with aromatic aldehydes in acetic acid yield dihydropyrimidoquinolines, while microwave-assisted cyclization with DMF-DMA produces N-substituted pyrimidoquinoline-4-amines .
Properties
IUPAC Name |
2-aminoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANOMAHFIQOQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296310 | |
| Record name | 2-aminoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31407-25-7 | |
| Record name | 31407-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
L-Proline-Catalyzed Green Synthesis
Under microwave irradiation, a mixture of 4-nitrobenzaldehyde (1 mmol), aniline derivatives (1 mmol), and malononitrile (1 mmol) in water with L-proline (0.05 mol%) yields 2-amino-4-arylquinoline-3-carbonitriles within 30–45 seconds. Key advantages include:
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Solvent sustainability : Water replaces toxic organic solvents.
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Catalytic efficiency : L-proline facilitates proton transfer and stabilizes intermediates, achieving yields up to 99%.
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Broad substrate scope : Electron-withdrawing (e.g., –NO₂) and donating (e.g., –OCH₃) groups on aldehydes and amines are tolerated (Table 1).
Table 1: Optimization of L-Proline-Catalyzed 3-CR
| Entry | Aldehyde (X) | Amine (Y) | Time (sec) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-NO₂ | 4-NO₂ | 30 | 99 |
| 2 | 4-OCH₃ | 4-NO₂ | 34 | 96 |
| 3 | 4-NO₂ | 4-CH₃ | 45 | 97 |
The reaction proceeds via initial Knoevenagel condensation between aldehyde and malononitrile, followed by Michael addition of aniline. L-proline catalyzes cyclization and subsequent oxidation to the aromatic quinoline system.
NH₄Cl-Mediated Conventional Synthesis
In ethanol at reflux, NH₄Cl (20 mol%) promotes the 3-CR of 4-chlorobenzaldehyde, 4-chloroaniline, and malononitrile, yielding 2-amino-4-(4-chlorophenyl)quinoline-3-carbonitrile in 92% over 2.5 hours. Characteristics include:
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Cost-effectiveness : NH₄Cl is cheaper than organocatalysts.
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Scalability : Reactions proceed without specialized equipment.
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Moderate yields : Electron-deficient substrates favor higher conversions (85–95%) compared to electron-rich analogs (70–80%).
Mechanistic divergence : Unlike L-proline, NH₄Cl accelerates Michael addition via Brønsted acid catalysis, forming an arylidene intermediate that undergoes 6-π electrocyclization and dehydrogenation.
Chalcone-Based Cyclization Strategies
Cyclocondensation of chalcone derivatives with malononitrile under basic conditions offers an alternative route. For example, sodium ethoxide (10 mol%) in ethanol at 80°C converts 3-aryl-1-(2-aminophenyl)prop-2-en-1-ones to 2-aminoquinoline-3-carbonitriles in 80–88% yield.
Reaction Optimization
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Base selection : Strong bases (e.g., NaOEt) outperform weak bases (e.g., piperidine) by deprotonating malononitrile, enhancing nucleophilicity.
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Temperature dependence : Yields drop below 60°C due to incomplete cyclization.
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Substituent effects : Chalcones with electron-withdrawing groups (e.g., –Cl) accelerate reaction kinetics by polarizing the α,β-unsaturated ketone.
Microwave-Assisted Solid-State Synthesis
Microwave irradiation (200 W, 2450 MHz) enables solvent-free synthesis of 2-aminoquinoline-3-carbonitriles in 30–60 seconds. A mixture of aldehyde, amine, and malononitrile adsorbed on silica gel (1:1 w/w) achieves 85–95% yield. Advantages include:
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Energy efficiency : 90% reduction in reaction time vs. conventional heating.
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Reduced side products : Limited thermal degradation enhances purity.
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Scalability : Gram-scale synthesis is feasible without column chromatography.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Parameter | L-Proline 3-CR | NH₄Cl 3-CR | Chalcone Cyclization | Microwave Solid-State |
|---|---|---|---|---|
| Catalyst Cost | Moderate | Low | Low | None |
| Reaction Time | 30–45 sec | 2–3 hrs | 4–6 hrs | 30–60 sec |
| Yield Range (%) | 95–99 | 85–95 | 80–88 | 85–95 |
| Solvent | Water | Ethanol | Ethanol | Solvent-free |
| Environmental Impact | Low | Moderate | Moderate | Very Low |
Mechanistic Insights and Challenges
Chemical Reactions Analysis
2-Aminoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted quinoline derivatives.
Cyclization: It can participate in cyclization reactions to form spiro-oxazino-quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthetic Applications
1.1. Synthesis of Heterocyclic Compounds
2-Aminoquinoline-3-carbonitrile serves as a versatile building block for synthesizing various heterocyclic compounds. For instance, it has been reacted with ethylcyanoacetate to produce derivatives that include pyridine, coumarin, pyrimidine, thiophene, and thiazole rings. The reactions often involve regioselective attack and cyclization, which lead to a range of products characterized by elemental analysis and spectral data .
1.2. Multicomponent Reactions
Recent studies have highlighted the use of this compound in multicomponent reactions (MCRs). These reactions are valuable for generating structurally diverse libraries of drug-like compounds efficiently. For example, a study demonstrated the synthesis of 2-amino-4-arylquinoline-3-carbonitriles via a three-component reaction involving anilines, aldehydes, and malononitrile under microwave irradiation using L-proline as a catalyst. This method yielded products with high efficiency and selectivity .
| Reaction Type | Key Reactants | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Three-component MCR | Anilines, Aldehydes, Malononitrile | L-proline | 99 | |
| Reaction with Cyanoacetate | Ethylcyanoacetate | Not specified | Variable |
Biological Applications
2.1. Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been extensively studied. Compounds synthesized from this precursor have shown significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .
2.2. Anticancer Properties
The quinoline structure is prominent in many anticancer agents. The 2-aminoquinoline fragment is present in several drugs used to treat skin cancer and other malignancies. Research has indicated that modifications of this compound can enhance its efficacy against cancer cells by improving binding affinity to target proteins involved in tumor growth .
2.3. Neurological Applications
Recent advancements have identified derivatives of this compound as potent inhibitors of beta-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. These compounds demonstrate good blood-brain barrier permeability and cellular activity, highlighting their potential as therapeutic agents for neurodegenerative disorders .
Case Studies
3.1. Synthesis and Evaluation of Antimicrobial Activity
A study reported the synthesis of various heterocyclic derivatives from this compound and evaluated their antimicrobial properties against multiple pathogens. The results indicated that certain derivatives exhibited remarkable activity, underscoring the compound's potential in developing new antimicrobial agents .
3.2. Development of Anti-Alzheimer Agents
Another notable case study focused on the development of 2-aminoquinoline derivatives as selective BACE1 inhibitors. These compounds were evaluated for their pharmacokinetic properties and demonstrated promising results in preclinical models, paving the way for further clinical investigations .
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The parent compound’s unsubstituted quinoline ring allows versatile functionalization, whereas methyl or aryl substituents (e.g., 2-Amino-4-methylquinoline-3-carbonitrile) may sterically hinder reactions or alter electronic properties .
- Synthetic Complexity : Hexahydro derivatives require multi-step syntheses involving chlorination and nucleophilic substitution, contrasting with the parent compound’s direct cyclization routes .
- Spiro Derivatives : Unique photophysical properties arise from the spiro-oxazine structure, a feature absent in other analogs .
Key Findings :
- Anticancer Potential: Derivatives of 2-aminoquinoline-3-carbonitrile, such as halogen-substituted pyrimidoquinolines, show DNA cleavage and antiproliferative effects, highlighting its superiority in drug discovery .
- Safety : Methyl-substituted analogs demand stringent safety protocols, unlike the parent compound .
- Material Science Utility: Spiro-oxazino derivatives exhibit tunable absorption/emission properties, enabling applications in optoelectronics .
Biological Activity
2-Aminoquinoline-3-carbonitrile (C10H7N3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.
Synthesis Methods
The synthesis of this compound has been explored through various methodologies. Notably, a one-pot multicomponent condensation reaction has been utilized, which involves the reaction of 2,4-dihydroxy-1-methylquinoline with malononitrile and aromatic aldehydes. This method allows for the efficient production of diverse quinoline derivatives with potential anti-inflammatory and anticancer properties .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its ability to inhibit cytokine release, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. The results demonstrated that certain derivatives of this compound effectively reduced cytokine levels in human peripheral blood mononuclear cells (hPBMCs), suggesting a promising avenue for therapeutic applications in inflammatory diseases .
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has shown potential as an anticancer agent. The compound's derivatives were tested against various cancer cell lines, including A549 (lung cancer), ACHN (kidney cancer), MDA-MB-231 (breast cancer), and MIA-PaCa-2 (pancreatic cancer). The results indicated that several derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, compound 4c demonstrated notable activity across multiple cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound derivatives has been extensively studied to optimize their biological activity. Key findings suggest that modifications at the C4 position of the aryl ring significantly influence both anti-inflammatory and anticancer activities. Electron-withdrawing and electron-donating groups at this position can enhance the compound's efficacy by altering its interaction with biological targets .
Case Study 1: Cytokine Inhibition
A detailed investigation into the anti-inflammatory properties of this compound revealed that compounds with specific substitutions at the C4 position showed up to 73% inhibition of TNF-α release at certain concentrations. This finding underscores the importance of structural diversity in enhancing the therapeutic efficacy of these compounds against inflammation .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer activity, a series of synthesized derivatives were tested against multiple cancer cell lines. The data indicated that compound 4c not only inhibited cell growth but also induced apoptosis in A549 lung cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .
Summary of Biological Activities
| Activity | Effect | Cell Line | IC50 Value |
|---|---|---|---|
| Anti-inflammatory | TNF-α inhibition | hPBMCs | Not specified |
| Anticancer | Cytotoxicity | A549 | Not specified |
| Cytotoxicity | ACHN | Not specified | |
| Cytotoxicity | MDA-MB-231 | Not specified | |
| Cytotoxicity | MIA-PaCa-2 | Not specified |
Q & A
Basic: What are the established synthetic methodologies for 2-Aminoquinoline-3-carbonitrile?
Answer: The compound is synthesized via cyclocondensation reactions. A common method involves reacting chalcone derivatives with malononitrile in the presence of ammonium acetate in ethanol, yielding this compound . Alternative routes include sodium alkoxide-mediated reactions with malononitrile to form alkoxy intermediates, which are subsequently functionalized . For advanced derivatives, aldehydes are condensed with this compound under acetic acid/sodium acetate conditions, with catalytic Cu(OAc)₂ enhancing reaction efficiency .
Basic: Which structural characterization techniques are critical for confirming the molecular geometry of this compound derivatives?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with software like ORTEP-III (via GUI in ORTEP-3 for Windows) used for thermal ellipsoid plotting and bond parameter analysis . NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight. For example, crystallographic studies of fluorophenyl-substituted derivatives reveal planarity deviations (e.g., C6–H6A torsion angles) that influence reactivity .
Advanced: How can researchers resolve contradictions in crystallographic data for substituted derivatives?
Answer: Discrepancies in bond angles or torsional strains (e.g., C13–O1–C1 vs. C15–C16–C17 in chlorophenyl derivatives) arise from substituent electronic effects. Comparative analysis using crystallographic databases (e.g., CCDC) and density functional theory (DFT) calculations can reconcile differences. For example, dimethoxyphenyl groups induce steric hindrance, altering dihedral angles by 10–15° compared to fluorophenyl analogs .
Advanced: What strategies optimize synthetic yields of pyrimido[4,5-b]quinoline derivatives from this compound?
Answer: Yield optimization hinges on:
- Catalyst selection : Cu(OAc)₂ promotes dehydrogenation, favoring unsaturated pyrimidoquinolines over dihydro forms .
- Solvent polarity : Acetic acid enhances aldehyde reactivity, while ethanol minimizes side reactions.
- Temperature control : Reactions at 80–100°C improve cyclization efficiency without decomposition .
Advanced: How do computational models predict reactivity and electronic properties of derivatives?
Answer: Quantum chemical methods (e.g., QSPR, DFT) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, electron-withdrawing substituents (e.g., –CN, –F) lower LUMO energy, enhancing electrophilicity at C3 . Statistical thermodynamics models further correlate substituent effects with thermodynamic stability, aiding in rational design .
Advanced: What mechanistic insights explain the anticancer activity of pyrimidoquinoline derivatives?
Answer: Pyrimido[4,5-b]quinolines inhibit topoisomerase II and disrupt DNA replication. Substituents like aryl groups (e.g., 3-fluorophenyl) enhance intercalation via π-π stacking, while –CN groups improve solubility and membrane permeability. In vitro studies show IC₅₀ values correlate with electron density at the quinoline core .
Basic: What experimental safety protocols are essential during synthesis?
Answer: Use N95 masks, nitrile gloves, and fume hoods to avoid inhalation/contact with fine particles (WGK 3 hazard classification) . Sodium alkoxide reactions require anhydrous conditions to prevent exothermic decomposition. Waste malononitrile derivatives must be neutralized before disposal due to cyanide release risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
